INX-SM-56 vs. INX-SM-6: Divergent Biological Application Despite Isomeric Relationship
INX-SM-56 is specified for the synthesis of anti-VISTA antibody conjugates, positioning it as a payload for oncology and immunology research targeting the VISTA immune checkpoint . The structurally related INX-SM-6, while sharing the same molecular formula (C32H36N2O6S) and weight (576.70 g/mol), is designated for a different purpose: the targeted delivery of anti-inflammatory agents, with a documented ability to inhibit LPS-induced IL-1β production in human PBMCs . The fundamental difference lies in the intended therapeutic area (oncology/immuno-oncology vs. inflammation) and the specific molecular conjugates they are designed to form.
INX-SM-6: anti-inflammatory payload (IL-1β inhibition)
| Evidence Dimension | Primary Intended Biological Application / Target |
|---|---|
| Target Compound Data | Synthesis of anti-VISTA antibody conjugates for oncology/immunology research |
| Comparator Or Baseline | INX-SM-6: Targeted delivery of anti-inflammatory agents, inhibits LPS-induced IL-1β in PBMCs |
| Quantified Difference | Not applicable; difference is qualitative, based on distinct intended applications and target pathways |
| Conditions | Inferred from product descriptions in technical datasheets and cited patents |
Why This Matters
This fundamental difference in application ensures that procurement of the correct compound aligns directly with the specific research goal, whether it is for immuno-oncology (VISTA) or inflammation studies.
